
Glycerophosphoinositol lysine
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Overview
Description
Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.
Scientific Research Applications
Cellular Metabolism and Signaling
Glycerophosphoinositol lysine is involved in cellular signaling pathways, particularly those related to phosphoinositides. Research indicates that glycerophosphoinositol can influence the trafficking of proteins within cells. For instance, studies have shown that elevated levels of glycerophosphoinositol can affect the internalization of transporters like Git1, which is crucial for maintaining phosphatidylinositol levels within the endomembrane system . This regulation may have implications for understanding how cells respond to various stimuli and maintain homeostasis.
Neurodegenerative Disease Research
Recent findings suggest that glycerophosphoinositol levels are elevated in the cerebrospinal fluid of patients with Batten disease, a neurodegenerative lysosomal storage disorder. This elevation indicates that glycerophosphoinositol could serve as a potential biomarker for the disease, providing insights into its pathophysiology and aiding in diagnosis . The connection between lysosomal function and glycerophosphoinositol metabolism highlights its significance in neurodegenerative research.
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory conditions. Its mechanisms may involve modulating immune responses and reducing oxidative stress, which are critical factors in chronic inflammation . The compound's ability to ameliorate inflammation could be beneficial in treating diseases characterized by excessive inflammatory responses.
Potential Therapeutic Uses
The semi-synthetic nature of this compound allows for modifications that could enhance its therapeutic efficacy. Preliminary studies suggest its utility in formulations aimed at anti-aging and skin health due to its anti-inflammatory properties . Furthermore, ongoing research into its role in metabolic pathways may uncover additional therapeutic avenues, particularly in metabolic disorders where phosphoinositide signaling plays a crucial role.
Table 1: Summary of Key Research Findings on this compound
Chemical Reactions Analysis
Table 1: Key Enzymatic Reactions Involving GPI Lysine
Hydrolysis and Stability
The phosphate ester bonds and amide linkages in GPI lysine are susceptible to hydrolysis:
- Acidic Conditions : The inositol phosphate bond hydrolyzes at pH < 3, yielding glycerol-3-phosphate and inositol-lysine conjugates.
- Alkaline Conditions : Above pH 10, saponification cleaves fatty acid esters (if present), releasing free lysine and glycerophosphoinositol fragments .
- Enzymatic Cleavage : Phospholipases (e.g., PLC, PLA2) selectively hydrolyze specific bonds, generating secondary messengers like inositol trisphosphate (IP3) .
Data Highlight:
- Half-Life in Buffer : GPI lysine shows stability for >24 hours at pH 7.4 but degrades rapidly (t₁/₂ = 2 hours) at pH 2.0 .
- Thermal Degradation : Decomposes at 150°C, forming cyclic phosphate intermediates .
Redox Reactions and Metal Interactions
The lysine moiety in GPI lysine participates in chelation and redox cycling :
- Metal Binding : The ε-amino group of lysine coordinates with divalent cations (e.g., Ca²⁺, Zn²⁺), modulating enzymatic activity. For example, Ca²⁺ binding enhances cPLA2 activation by 3-fold .
- Oxidative Modifications : Under oxidative stress, GPI lysine undergoes carbonyl formation on lysine side chains, detected via DNPH assays . This modification alters its signaling capacity.
Interaction with Signaling Pathways
GPI lysine derivatives act as modulators of cytosolic phospholipase A2 (cPLA2) , a key enzyme in inflammatory responses:
- Inhibition Mechanism : GPI lysine competitively binds to the cPLA2 catalytic site (Ki = 12 µM), reducing arachidonic acid release by 70% in macrophage assays .
- Downstream Effects : Suppression of cPLA2 decreases prostaglandin E2 (PGE2) synthesis, validated via LC-MS/MS analysis .
Synthetic Derivatives and Functional Studies
Structural analogs of GPI lysine have been synthesized to explore structure-activity relationships:
- Phosphate Group Modifications : Replacement with sulfonate groups reduces enzymatic hydrolysis but abolishes cPLA2 inhibition .
- Lysine Substitution : Arginine or histidine variants show 50% lower antioxidant activity, underscoring lysine’s role in redox buffering .
Table 2: Bioactivity of GPI Lysine Derivatives
Derivative | cPLA2 Inhibition (%) | Antioxidant Capacity (IC50) |
---|---|---|
Native GPI lysine | 70 | 45 µM |
Sulfonate analog | 15 | >100 µM |
Arginine variant | 55 | 80 µM |
Degradation Pathways
In vivo degradation involves lysosomal enzymes and microsomal oxidases :
Properties
CAS No. |
425642-33-7 |
---|---|
Molecular Formula |
C15H33N2O13P |
Molecular Weight |
480.4 |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |
InChI Key |
QPXIFSAACCUZHZ-CAUJZTPJSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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